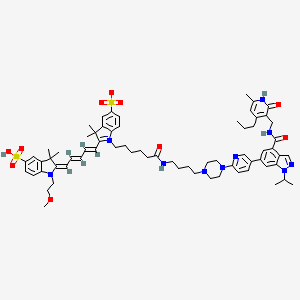

Ezh2-AF647

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C68H86N10O10S2 |

|---|---|

Molecular Weight |

1267.6 g/mol |

IUPAC Name |

2-[(1E,3E,5E)-5-[1-(2-methoxyethyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[4-[4-[5-[4-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methylcarbamoyl]-1-propan-2-ylindazol-6-yl]-2-pyridinyl]piperazin-1-yl]butylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |

InChI |

InChI=1S/C68H86N10O10S2/c1-10-19-48-38-47(4)73-66(81)54(48)44-71-65(80)53-39-50(40-60-55(53)45-72-78(60)46(2)3)49-23-28-63(70-43-49)75-34-32-74(33-35-75)30-18-16-29-69-64(79)22-15-12-17-31-76-58-26-24-51(89(82,83)84)41-56(58)67(5,6)61(76)20-13-11-14-21-62-68(7,8)57-42-52(90(85,86)87)25-27-59(57)77(62)36-37-88-9/h11,13-14,20-21,23-28,38-43,45-46H,10,12,15-19,22,29-37,44H2,1-9H3,(H4-,69,71,73,79,80,81,82,83,84,85,86,87) |

InChI Key |

ZPUYINPQPABLSG-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCCCNC(=O)CCCCC[N+]6=C(C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/8\C(C9=C(N8CCOC)C=CC(=C9)S(=O)(=O)O)(C)C)C(C)C |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)CCCCNC(=O)CCCCC[N+]6=C(C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C=CC=CC=C8C(C9=C(N8CCOC)C=CC(=C9)S(=O)(=O)O)(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

EZH2-AF647 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator frequently dysregulated in a multitude of human cancers. Its primary role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) is to mediate gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). However, emerging evidence has unveiled non-canonical functions of EZH2 that are independent of its methyltransferase activity, further highlighting its complexity as an oncogenic driver. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of EZH2 in cancer cells. Furthermore, it details the application of EZH2 fluorescently labeled with Alexa Fluor 647 (EZH2-AF647) as a powerful tool to investigate its dynamic behavior, interactions, and localization within living cancer cells. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of EZH2's role in cancer and to offer detailed experimental frameworks for its investigation.

Core Mechanisms of EZH2 in Cancer

EZH2's contribution to cancer progression is multifaceted, encompassing both its canonical, PRC2-dependent methyltransferase activity and its non-canonical, methyltransferase-independent functions.

Canonical Function: PRC2-Mediated Gene Silencing

As the enzymatic core of the PRC2 complex, EZH2 catalyzes the trimethylation of H3K27, a hallmark of facultative heterochromatin and transcriptional repression.[1][2] This epigenetic modification leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation, survival, and dedifferentiation.[3] The PRC2 complex, minimally composed of EZH2, SUZ12, and EED, is recruited to specific genomic loci where EZH2 enacts its methyltransferase activity.[4][5]

Non-Canonical Functions of EZH2

Beyond its role in histone methylation, EZH2 exhibits several non-canonical functions that contribute to its oncogenic activity. These functions are often independent of the PRC2 complex and EZH2's methyltransferase activity.

-

Transcriptional Co-activator: EZH2 can function as a transcriptional co-activator for various transcription factors, including androgen receptor (AR) and nuclear factor-kappa B (NF-κB), promoting the expression of genes involved in cell growth and inflammation.

-

Methylation of Non-Histone Proteins: EZH2 can directly methylate non-histone proteins, thereby altering their function. A key example is the methylation of the signal transducer and activator of transcription 3 (STAT3), which enhances its activity and promotes tumorigenicity.

EZH2 in Key Cancer Signaling Pathways

EZH2 is intricately involved in several critical signaling pathways that are frequently dysregulated in cancer.

Wnt/β-catenin Pathway

EZH2 can activate the Wnt/β-catenin signaling pathway through multiple mechanisms. It can repress the expression of Wnt pathway antagonists, such as DKK1 and SFRP1, via its canonical H3K27me3 activity. Additionally, EZH2 can directly interact with β-catenin, enhancing its nuclear translocation and transcriptional activity.

STAT3 Pathway

EZH2 can directly methylate STAT3, leading to its enhanced phosphorylation and activation. Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. There is also evidence of a feedback loop where STAT3 can, in turn, drive the expression of EZH2.

Notch Pathway

EZH2 can act as a transcriptional activator of the NOTCH1 promoter, leading to an expansion of the cancer stem cell pool. This function is independent of its methyltransferase activity. Furthermore, EZH2 and Notch signaling can cooperate to repress the expression of tumor suppressors like PTEN.

Investigating EZH2 with this compound: Experimental Approaches

The use of EZH2 fluorescently labeled with a dye such as Alexa Fluor 647 (AF647) allows for the direct visualization and quantification of EZH2 dynamics and interactions in living and fixed cells. This section details key experimental protocols utilizing this compound.

Quantitative Data Presentation

The following tables summarize hypothetical yet representative quantitative data that can be obtained using the described experimental techniques.

Table 1: Single-Molecule Tracking (SMT) and Fluorescence Recovery After Photobleaching (FRAP) of this compound in Cancer Cells

| Parameter | Cancer Cell Line A (Aggressive) | Cancer Cell Line B (Less Aggressive) | Reference |

| Diffusion Coefficient (Dfree) | 2.5 ± 0.3 µm²/s | 1.8 ± 0.2 µm²/s | |

| Chromatin-Bound Fraction | 35 ± 5% | 20 ± 4% | |

| Chromatin Residence Time | 15 ± 3 s | 8 ± 2 s | |

| FRAP Mobile Fraction | 85 ± 6% | 95 ± 4% | |

| FRAP Half-maximal Recovery (t1/2) | 10 ± 2 s | 5 ± 1 s |

Table 2: Flow Cytometry and Co-localization Analysis of EZH2 in Cancer Cells

| Parameter | Cancer Cell Line A (Aggressive) | Cancer Cell Line B (Less Aggressive) | Reference |

| Mean Fluorescence Intensity (MFI) of this compound | 8500 ± 1200 | 3500 ± 800 | |

| Percentage of EZH2-positive cells | 95 ± 3% | 60 ± 8% | |

| Pearson's Co-localization Coefficient (EZH2 & SUZ12) | 0.85 ± 0.05 | 0.60 ± 0.08 | |

| Pearson's Co-localization Coefficient (EZH2 & EED) | 0.82 ± 0.06 | 0.55 ± 0.09 |

Experimental Protocols

This protocol describes the covalent labeling of purified EZH2 protein with an amine-reactive Alexa Fluor 647 NHS ester.

Methodology:

-

Protein Preparation: Purified recombinant EZH2 protein is buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 1-5 mg/mL.

-

Dye Preparation: A stock solution of Alexa Fluor 647 NHS ester is prepared in anhydrous DMSO at a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction: The AF647 NHS ester stock solution is added to the EZH2 protein solution at a molar ratio of approximately 10:1 (dye:protein). The reaction mixture is incubated for 1 hour at room temperature with gentle stirring.

-

Purification: The labeled protein (this compound) is separated from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Characterization: The degree of labeling is determined by measuring the absorbance of the conjugate at 280 nm (for protein) and 650 nm (for AF647).

This protocol outlines the steps for visualizing and tracking the movement of individual this compound molecules in the nucleus of living cancer cells.

Methodology:

-

Cell Culture and Transfection: Cancer cells are cultured on high-resolution imaging dishes. This compound is introduced into the cells via microinjection or a suitable protein delivery method.

-

Microscopy Setup: A total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) microscope equipped with a high-sensitivity EMCCD camera is used.

-

Image Acquisition: A low concentration of this compound is used to ensure that individual molecules can be resolved. A 640 nm laser is used for excitation, and images are acquired at a high frame rate (e.g., 50-100 Hz).

-

Data Analysis: Single-particle tracking software is used to identify and track the trajectories of individual fluorescent spots over time. The mean squared displacement (MSD) is calculated for each trajectory to determine the diffusion coefficient. The distribution of diffusion coefficients can be used to distinguish between different mobility states (e.g., chromatin-bound, freely diffusing).

FRAP is used to measure the mobility and binding kinetics of this compound within a specific region of the nucleus.

Methodology:

-

Cell Preparation: Cells expressing this compound are maintained in an imaging chamber on the microscope stage.

-

Image Acquisition: A confocal microscope is used. A region of interest (ROI) within the nucleus is selected.

-

Photobleaching: The ROI is photobleached using a high-intensity laser pulse at 640 nm.

-

Fluorescence Recovery: The recovery of fluorescence in the bleached ROI is monitored over time by acquiring images at a lower laser power.

-

Data Analysis: The fluorescence intensity in the bleached region is measured and normalized. The recovery curve is fitted to a mathematical model to determine the mobile fraction and the half-maximal recovery time (t1/2), which are related to the diffusion and binding kinetics of the protein.

This protocol allows for the quantification of EZH2 expression levels in a population of cancer cells.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the cancer cell line of interest.

-

Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., saponin or Triton X-100) to allow antibodies to access intracellular antigens.

-

Staining: The permeabilized cells are incubated with a directly conjugated anti-EZH2-AF647 antibody or a primary anti-EZH2 antibody followed by a secondary AF647-conjugated antibody.

-

Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer with a 640 nm laser for excitation.

-

Data Analysis: The data is analyzed to determine the percentage of EZH2-positive cells and the mean fluorescence intensity (MFI), which is proportional to the average number of EZH2 molecules per cell.

This technique is used to visualize the subcellular localization of EZH2 and its co-localization with other proteins, such as SUZ12 and EED.

Methodology:

-

Cell Culture and Fixation: Cells are grown on coverslips, fixed with paraformaldehyde, and permeabilized.

-

Immunostaining: Cells are incubated with a primary antibody against EZH2 and another primary antibody against the protein of interest (e.g., SUZ12). This is followed by incubation with species-specific secondary antibodies conjugated to different fluorophores (e.g., AF647 for EZH2 and a different fluorophore for the other protein).

-

Imaging: Images are acquired using a confocal microscope, capturing the fluorescence from each channel separately.

-

Co-localization Analysis: Image analysis software is used to quantify the degree of overlap between the two fluorescence signals. Pearson's correlation coefficient is a common metric used to quantify co-localization.

FCS and FCCS are powerful techniques to measure the concentration, diffusion, and interaction of this compound in living cells.

Methodology:

-

Cell Preparation: Cells expressing this compound (and a second fluorescently tagged protein for FCCS) are cultured on imaging dishes.

-

Microscopy Setup: A confocal microscope equipped with sensitive avalanche photodiode detectors is used. A 640 nm laser is focused to a diffraction-limited spot within the nucleus.

-

Data Acquisition: The fluorescence fluctuations as molecules diffuse through the confocal volume are recorded over time. For FCCS, fluctuations from two different colored fluorophores are recorded simultaneously.

-

Data Analysis: The autocorrelation function (for FCS) or cross-correlation function (for FCCS) of the fluorescence fluctuations is calculated. Fitting these functions with appropriate models yields information on the concentration, diffusion coefficient, and the fraction of interacting molecules.

Conclusion

EZH2 is a multifaceted protein that plays a central role in the epigenetic and transcriptional landscape of cancer cells. Its canonical and non-canonical functions contribute to the dysregulation of key signaling pathways, ultimately driving tumor progression. The use of fluorescently labeled EZH2, such as this compound, in conjunction with advanced microscopy and cytometric techniques, provides an invaluable toolset for dissecting the intricate mechanisms of EZH2 action. The detailed experimental protocols and quantitative data frameworks presented in this guide offer a solid foundation for researchers to further investigate the dynamic behavior of EZH2 and to explore novel therapeutic strategies targeting this critical oncogene.

References

- 1. Fluorescence recovery after photobleaching (FRAP) to study nuclear protein dynamics in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluidic.com [fluidic.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]

- 5. biorxiv.org [biorxiv.org]

The Pivotal Role of Ezh2 in Hematopoietic Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (Ezh2), the catalytic subunit of the Polycomb repressive complex 2 (PRC2), plays a critical and multifaceted role in governing the fate of hematopoietic stem cells (HSCs). Through its histone methyltransferase activity, specifically the trimethylation of histone H3 at lysine 27 (H3K27me3), Ezh2 orchestrates the epigenetic landscape to control gene expression programs essential for the maintenance of HSC self-renewal and the regulation of lineage commitment. Dysregulation of Ezh2 function is implicated in a variety of hematological malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of Ezh2 in HSC differentiation, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this field.

Core Function of Ezh2 in Hematopoiesis

Ezh2 is a central player in the epigenetic regulation of normal hematopoiesis, influencing the delicate balance between HSC self-renewal and differentiation. As the enzymatic core of the PRC2 complex, Ezh2 catalyzes the addition of three methyl groups to lysine 27 of histone H3 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[1][2] This repressive mark is crucial for silencing genes that promote differentiation, thereby maintaining the pluripotency and self-renewal capacity of HSCs.[2][3]

Conversely, loss-of-function mutations in Ezh2 can lead to an increase in the activity of HSCs and progenitor cells, suggesting a role for PRC2 in their negative control.[2] Overexpression of Ezh2 in HSCs has been shown to prevent the exhaustion of their long-term repopulating potential during serial transplantation, highlighting its role in preserving stem cell fitness.

The function of Ezh2 is highly context-dependent, with distinct roles in fetal versus adult hematopoiesis. While Ezh2 is essential for fetal HSCs, its function in adult HSCs is partially redundant with its homolog, Ezh1. In the context of lineage commitment, Ezh2 is involved in both myeloid and lymphoid development. In lymphoid lineages, for instance, Ezh2 is crucial for proper B-cell differentiation.

In malignant hematopoiesis, the role of Ezh2 is complex, acting as both an oncogene and a tumor suppressor depending on the cellular context. Gain-of-function mutations are observed in some lymphomas, while inactivating mutations are found in myeloid malignancies like myelodysplastic syndromes (MDS).

Quantitative Data on Ezh2 Function

The following tables summarize quantitative findings from various studies on the impact of Ezh2 modulation on gene expression, cell populations, and colony-forming capacity in hematopoietic cells.

Table 1: Impact of Ezh2 Manipulation on Gene Expression

| Gene Target | Experimental Model | Ezh2 Manipulation | Fold Change in Expression | Reference |

| HoxA9 | Murine ETP-ALL model | Ezh2 inactivation | Significantly increased | |

| Bmi1 | Murine ETP-ALL model | Ezh2 inactivation | Significantly increased | |

| Cdkn2a | Murine hematopoiesis | Ezh2 target | Repressed by Ezh2 | |

| Mmp9 | Murine fetal liver endothelial cells | Ezh2 inhibition (GSK126) | ~6.3-fold increase |

Table 2: Effect of Ezh2 Manipulation on Hematopoietic Cell Populations

| Cell Population | Experimental Model | Ezh2 Manipulation | Effect on Cell Population | Reference |

| Long-Term HSCs (LT-HSCs) | Murine serial transplantation | Ezh2 overexpression | 8- to 14-fold higher number of stem cells | |

| Dual CD34+CD117+ AML cells | Human AML primary cells | Ezh2 inhibition (DZNeP) + Venetoclax | Significantly diminished population | |

| Common Lymphoid Progenitors (CLPs) | Mouse bone marrow | N/A (phenotyping) | ~0.02% of total bone marrow | |

| Hematopoietic Stem Cells (HSCs) | Mouse bone marrow | N/A (phenotyping) | ~0.01% of total nucleated cells |

Table 3: Quantitative Outcomes of Colony-Forming Unit (CFU) Assays

| Cell Type | Experimental Condition | Colony Types Assessed | Quantitative Outcome | Reference |

| Yolk Sac Explants (E8.5) | Ezh2 inhibition (GSK126) | Hematopoietic colonies | Significantly impaired ability to produce colonies | |

| AGM Explants | Ezh2 inhibition (GSK126) | Hematopoietic colonies | No significant impact on hematopoietic output |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding of Ezh2's role in HSC differentiation. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Ezh2 signaling in HSC fate.

Experimental Workflows

Caption: Workflow for Ezh2 functional analysis.

Detailed Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K27me3 in Hematopoietic Stem Cells

This protocol is adapted for low cell numbers, a common challenge when working with HSCs.

1. Cell Preparation and Crosslinking:

-

Isolate HSCs (e.g., Lin-Sca-1+c-Kit+ cells) from mouse bone marrow using fluorescence-activated cell sorting (FACS).

-

Resuspend 1 x 10^5 to 1 x 10^6 cells in 1 ml of RPMI media.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

2. Chromatin Preparation:

-

Lyse cells in 1 ml of Farnham lysis buffer on ice for 10 minutes.

-

Pellet the nuclei and resuspend in 300 µl of RIPA buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin with an antibody against H3K27me3 overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

4. Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads with elution buffer.

-

Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare the sequencing library according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Preparation Kit).

6. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align reads to the reference genome and perform peak calling using software such as MACS2.

-

Annotate peaks to identify Ezh2 target genes.

RNA Sequencing (RNA-seq) of Hematopoietic Stem Cells

1. Cell Isolation and RNA Extraction:

-

Isolate HSCs via FACS as described for ChIP-seq. For single-cell RNA-seq, sort individual cells into wells of a 96-well plate.

-

For bulk RNA-seq, extract total RNA from 1,000 to 100,000 cells using a kit optimized for low input, such as the RNeasy Micro Kit (Qiagen).

-

Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

2. Library Preparation:

-

For bulk RNA-seq, generate cDNA and prepare sequencing libraries using a low-input RNA-seq kit (e.g., SMART-Seq v4 Ultra Low Input RNA Kit for Sequencing).

-

For single-cell RNA-seq, follow protocols such as Smart-seq2 or use commercially available platforms like 10x Genomics Chromium.

3. Sequencing:

-

Sequence the prepared libraries on an Illumina sequencer (e.g., NovaSeq or NextSeq).

4. Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align reads to the reference genome using a splice-aware aligner like STAR.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between experimental groups (e.g., Ezh2 knockout vs. wild-type).

Flow Cytometry for Hematopoietic Stem and Progenitor Cell Analysis

1. Cell Staining:

-

Harvest bone marrow cells and prepare a single-cell suspension.

-

Perform red blood cell lysis.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain cells with a cocktail of fluorescently conjugated antibodies. A typical panel for mouse HSCs and progenitors includes:

-

Lineage markers (cocktail): CD3e, CD4, CD8a, CD11b, B220, Gr-1, Ter-119 (conjugated to a single fluorochrome for "dump" channel)

-

Stem/Progenitor markers: Sca-1 (Ly-6A/E), c-Kit (CD117), CD34, CD150, CD48, Flt3 (CD135), IL-7Rα (CD127).

-

2. Data Acquisition:

-

Acquire data on a multi-color flow cytometer.

-

Use appropriate compensation controls to correct for spectral overlap.

3. Gating Strategy:

-

Gate on live, single cells.

-

Gate on Lineage-negative (Lin-) cells.

-

From the Lin- population, identify HSCs and various progenitor populations based on the expression of Sca-1, c-Kit, and other markers. For example:

-

Long-Term HSCs (LT-HSCs): Lin-Sca-1+c-Kit+ (LSK) CD150+CD48-

-

Short-Term HSCs (ST-HSCs): Lin-Sca-1+c-Kit+ (LSK) CD150+CD48+

-

Multipotent Progenitors (MPPs): Lin-Sca-1+c-Kit+ (LSK) CD150-

-

Common Myeloid Progenitors (CMPs): Lin-Sca-1-c-Kit+CD34+CD16/32-

-

Granulocyte-Macrophage Progenitors (GMPs): Lin-Sca-1-c-Kit+CD34+CD16/32+

-

Megakaryocyte-Erythroid Progenitors (MEPs): Lin-Sca-1-c-Kit+CD34-CD16/32-

-

Common Lymphoid Progenitors (CLPs): Lin-IL-7Rα+Sca-1(low)c-Kit(low)

-

Colony-Forming Unit (CFU) Assay

1. Cell Preparation:

-

Prepare a single-cell suspension of bone marrow or other hematopoietic tissue.

-

Count viable cells.

2. Plating:

-

Dilute cells to the desired concentration in Iscove's Modified Dulbecco's Medium (IMDM).

-

Mix the cell suspension with methylcellulose-based medium containing appropriate cytokines to support the growth of different lineages (e.g., SCF, IL-3, IL-6, EPO for myeloid and erythroid colonies).

-

Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes.

3. Incubation:

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

4. Colony Identification and Enumeration:

-

Identify and count colonies under an inverted microscope based on their morphology:

-

CFU-GM: Granulocyte, macrophage, or granulocyte-macrophage colonies.

-

BFU-E: Burst-forming unit-erythroid (large, reddish colonies).

-

CFU-GEMM: Granulocyte, erythrocyte, macrophage, megakaryocyte (large, multi-lineage colonies).

-

Conclusion

Ezh2 is a master regulator of hematopoietic stem cell fate, with its precise activity being crucial for maintaining the integrity of the hematopoietic system. A thorough understanding of its function, target genes, and interacting signaling pathways is paramount for the development of novel therapeutic strategies for hematological disorders. This technical guide provides a foundational resource for researchers and clinicians, offering a synthesis of current knowledge, quantitative data, and detailed methodologies to facilitate further investigation into the complex role of Ezh2 in hematopoiesis. The continued exploration of Ezh2 biology holds significant promise for advancing our ability to manipulate HSC fate for therapeutic benefit.

References

- 1. Ezh2 Controls an Early Hematopoietic Program and Growth and Survival Signaling in Early T Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]

A Technical Guide to EZH2 Expression Patterns, Signaling, and Analysis in Tumor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction: EZH2, a Pivotal Epigenetic Regulator in Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In normal physiology, EZH2 is essential for maintaining stem cell identity and regulating cell differentiation by transcriptionally silencing key developmental genes.[3][4] The PRC2 complex, which also includes core components SUZ12, EED, and RBBP4/7, mediates gene silencing primarily through the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[5]

In oncology, EZH2 is frequently dysregulated. It is often overexpressed across a wide spectrum of solid tumors and hematological malignancies, where its heightened activity leads to the epigenetic silencing of tumor suppressor genes, promoting cell proliferation, invasion, and therapeutic resistance. This widespread overexpression, often correlating with aggressive disease and poor prognosis, has established EZH2 as a significant biomarker and a compelling therapeutic target in cancer. This guide provides an in-depth overview of EZH2 expression patterns, its associated signaling pathways, and the key methodologies used for its detection and quantification.

Quantitative Overview of EZH2 Expression in Major Tumor Subtypes

The overexpression of EZH2 is a common feature in many cancers, though the prevalence and clinical significance can vary by tumor type and subtype. The following tables summarize key quantitative findings on EZH2 expression across several major malignancies.

Table 1: EZH2 Expression in Solid Tumors

| Tumor Type | Subtype | Finding / Expression Level | Method of Detection | Correlation / Significance | Citation(s) |

|---|---|---|---|---|---|

| Breast Cancer | Triple-Negative (TNBC) / Basal-like | Overexpressed in 94.5% of cases. | TCGA RNA-seq Analysis | Associated with high histologic grade and ER/PR negativity. | |

| HER2-Enriched | Overexpressed in 81.9% of cases. | TCGA RNA-seq Analysis | Associated with aggressive phenotypes. | ||

| Luminal A | High expression is associated with poor survival. | Survival Analysis | Prognostic marker in this subtype. | ||

| Overall | High expression in ~53% of cases. | Meta-analysis (IHC) | Marker of aggressive disease. | ||

| Prostate Cancer | Metastatic / Castration-Resistant | Significantly overexpressed compared to localized disease. | IHC, qRT-PCR, Microarray | Marker of advanced and aggressive disease. | |

| Post-Radiotherapy | High expression associated with metastatic recurrence. | IHC | Predictive marker for treatment failure. | ||

| Lung Cancer | Small Cell (SCLC) | >12-fold higher expression than normal lung tissue. | Gene Expression Analysis | One of the most significantly overexpressed genes in SCLC. | |

| Non-Small Cell (NSCLC) | High expression in ~52% of cases. | Meta-analysis (IHC) | Associated with poor overall survival. | ||

| Squamous Cell Carcinoma (SCC) | Significantly higher expression than adenocarcinoma. | IHC | Correlates with lymph node metastasis. | ||

| Adenocarcinoma | High expression associated with smoking and advanced stage. | IHC, TCGA Analysis | Associated with worse recurrence-free and overall survival. |

| Other Solid Tumors | Bladder, Gastric, Melanoma, etc. | Frequently overexpressed. | IHC, various | Correlates with aggressiveness and advanced disease. | |

Table 2: EZH2 Expression and Mutations in Hematological Malignancies

| Tumor Type | Subtype | Finding / Expression Level | Method of Detection | Correlation / Significance | Citation(s) |

|---|---|---|---|---|---|

| B-Cell Lymphoma | Diffuse Large B-Cell (DLBCL) | Overexpressed in 85.7% of cases. | IHC | Associated with increased proliferation and aggressiveness. | |

| Activating Y641 mutation in ~22% of germinal center subtype. | Sequencing | Gain-of-function mutation enhances H3K27me3 levels. | |||

| Follicular Lymphoma (FL) | Overexpressed in 87.5% of grade 3 cases. | IHC | Correlates with higher grade. | ||

| Activating Y641 mutation in ~7% of cases. | Sequencing | Contributes to lymphomagenesis. | |||

| Burkitt Lymphoma (BL) | Overexpressed in 100% of cases. | IHC | Implicated in tumor cell proliferation. | ||

| Myeloid Malignancies | Myelodysplastic Syndromes (MDS) / Myeloproliferative Neoplasms (MPN) | Inactivating (loss-of-function) mutations in 10-23% of cases. | Sequencing | Associated with poor prognosis. |

| Multiple Myeloma | Multiple Myeloma (MM) | Frequently overexpressed. | Gene Expression Profiling | Associated with poor prognosis and dysregulation of cell cycle. | |

Core Signaling Pathways and Mechanisms of Action

EZH2 functions through both canonical (PRC2-dependent) and non-canonical (PRC2-independent) pathways to drive oncogenesis.

Canonical PRC2-Mediated Gene Silencing

The primary role of EZH2 is as the engine of the PRC2 complex. The complex is recruited to specific gene promoters, where EZH2 catalyzes the trimethylation of H3K27. This H3K27me3 mark serves as a docking site for other repressive complexes (like PRC1), leading to chromatin compaction and stable silencing of target genes, which often include tumor suppressors.

Upstream Regulation and Non-Canonical Functions in Cancer

In cancer, EZH2 expression is driven by various oncogenic signaling pathways, including MYC, PI3K/Akt, and MEK/ERK. Beyond its canonical role, EZH2 can exert PRC2-independent functions. For instance, it can act as a transcriptional co-activator for factors like the androgen receptor in prostate cancer or can directly methylate non-histone proteins, such as STAT3, to enhance their oncogenic activity.

Methodologies for Assessing EZH2 Expression

Accurate assessment of EZH2 expression is critical for both research and clinical applications. The primary methods include immunohistochemistry (IHC) for protein localization in tissues, Western blotting for protein quantification in lysates, and quantitative real-time PCR (qRT-PCR) for mRNA transcript levels.

Experimental Workflow Overview

The general workflow begins with tissue or cell sample acquisition, followed by processing and analysis using one or more of the core techniques to determine EZH2 protein or mRNA levels.

Detailed Experimental Protocols

This protocol provides a standard procedure for detecting EZH2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Bake slides in an oven at 60°C for at least 30 minutes.

-

Immerse slides in xylene (2 changes, 5-10 minutes each).

-

Rehydrate sections through a graded series of ethanol: 100% (2 changes), 95%, 80%, 70% (2-5 minutes each).

-

Rinse thoroughly with distilled water.

-

-

Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER).

-

Immerse slides in a retrieval solution (e.g., Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0).

-

Heat the solution with slides to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

-

Staining Procedure:

-

Rinse slides with a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).

-

Block endogenous peroxidase activity by incubating sections with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer.

-

Apply a protein blocking solution (e.g., 5% BSA or serum from the secondary antibody host species) and incubate for at least 1 hour at room temperature to prevent non-specific binding.

-

Drain blocking solution and apply the primary anti-EZH2 antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.

-

Rinse thoroughly with wash buffer (3 changes, 5 minutes each).

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Rinse thoroughly with wash buffer.

-

Apply the DAB (3,3'-Diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei.

-

"Blue" the hematoxylin by rinsing in running tap water.

-

Dehydrate sections through a graded ethanol series and clear with xylene.

-

Coverslip the slides using a permanent mounting medium.

-

This protocol outlines the detection of EZH2 protein from total cell or tissue lysates.

-

Protein Extraction and Quantification:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of total protein per lane by boiling in Laemmli sample buffer.

-

Perform sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 4-12% polyacrylamide gel to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20, TBST).

-

Incubate the membrane with a primary anti-EZH2 antibody (e.g., at a 1:1000 dilution) in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.

-

This protocol is for quantifying the relative expression level of EZH2 mRNA transcripts.

-

RNA Extraction and Quality Control:

-

Extract total RNA from cells or tissue using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quantity and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the EZH2 gene, and a SYBR Green or TaqMan-based qPCR master mix.

-

Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to check for genomic DNA contamination.

-

Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

A melt curve analysis should be performed at the end of a SYBR Green run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for EZH2 and at least one validated housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M).

-

Calculate the relative expression of EZH2 mRNA using the delta-delta Cq (2^-ΔΔCq) method, normalizing the EZH2 Cq value to the geometric mean of the reference gene(s) and comparing it to a control or calibrator sample.

-

Conclusion and Therapeutic Implications

The consistent overexpression of EZH2 across a multitude of aggressive cancers highlights its fundamental role as an oncogenic driver. Its ability to silence tumor suppressors and modulate key oncogenic pathways makes it a highly attractive target for therapeutic intervention. The development of small-molecule inhibitors targeting the catalytic activity of EZH2 has shown promise in clinical trials, particularly for certain lymphomas and cancers with specific co-occurring mutations. Furthermore, the expression level of EZH2 holds significant potential as a prognostic biomarker to identify high-risk patients and may serve as a predictive biomarker to guide the use of EZH2-targeted therapies, paving the way for more personalized cancer treatment strategies.

References

- 1. news-medical.net [news-medical.net]

- 2. PRC2 - Wikipedia [en.wikipedia.org]

- 3. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EZH2 in normal hematopoiesis and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EZH2 in Transcriptional Repression and Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator that plays a central role in transcriptional repression and gene silencing. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 on lysine 27 (H3K27me3), a hallmark of facultative heterochromatin. This modification leads to chromatin compaction and the silencing of target genes involved in a multitude of cellular processes, including development, differentiation, and proliferation. Dysregulation of EZH2 activity is a common feature in various cancers, making it a prominent target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms of EZH2-mediated gene silencing, detailed experimental protocols for its study, and a summary of its impact on gene expression.

Core Mechanism of EZH2-Mediated Transcriptional Repression

EZH2 functions primarily as the enzymatic engine of the PRC2 complex, which, in addition to EZH2, is minimally composed of the core subunits SUZ12 and EED. The canonical mechanism of EZH2-mediated gene silencing is a multi-step process:

-

PRC2 Complex Assembly and Recruitment: EZH2, SUZ12, and EED form the core of the PRC2 complex. SUZ12 and EED are essential for the stability and catalytic activity of EZH2.[1][2] The recruitment of PRC2 to specific genomic loci is a complex process that is not fully understood in mammals but is thought to involve interactions with transcription factors and non-coding RNAs.

-

Histone H3 Lysine 27 Trimethylation (H3K27me3): Once recruited, the SET domain of EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 27 residue of histone H3. EZH2 can perform mono-, di-, and trimethylation of H3K27, with H3K27me3 being the primary mark associated with stable gene repression.

-

Chromatin Compaction and Transcriptional Repression: The H3K27me3 mark serves as a binding site for other protein complexes, including Polycomb Repressive Complex 1 (PRC1). PRC1 can further modify chromatin by monoubiquitinating histone H2A at lysine 119 (H2AK119ub), which contributes to chromatin compaction and the establishment of a repressive chromatin environment. This condensed chromatin structure physically impedes the access of transcription factors and RNA polymerase II to gene promoters, leading to transcriptional silencing.

Beyond its canonical role, EZH2 also exhibits non-canonical, methyltransferase-independent functions. These include acting as a transcriptional co-activator by interacting with other transcription factors, thereby promoting the expression of certain genes.[3]

Signaling Pathways

The activity and expression of EZH2 are tightly regulated by various signaling pathways. Conversely, EZH2-mediated gene silencing has profound effects on numerous downstream cellular pathways.

Upstream Regulatory Pathways of EZH2

Several key signaling pathways converge to regulate EZH2 expression and activity. The pRB-E2F pathway, for instance, directly regulates the transcription of EZH2, linking its expression to cell cycle progression.[4] The PI3K/Akt signaling pathway can lead to the phosphorylation of EZH2, which can modulate its activity and substrate specificity.[5] Similarly, the Wnt/β-catenin signaling pathway has been shown to be activated by EZH2-mediated repression of its inhibitors, creating a positive feedback loop in certain cancers.

Downstream Pathways Affected by EZH2

EZH2-mediated gene silencing impacts a wide array of downstream signaling pathways critical for cellular function. By repressing tumor suppressor genes, EZH2 can promote cell cycle progression and inhibit apoptosis. Its role in silencing differentiation-specific genes is crucial for maintaining stem cell pluripotency and preventing premature differentiation. In cancer, EZH2-mediated repression of cell adhesion molecules can promote epithelial-to-mesenchymal transition (EMT) and metastasis.

Quantitative Data on EZH2-Mediated Gene Regulation

The impact of EZH2 on gene expression can be quantified using techniques such as RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). The following tables summarize representative data on the changes in gene expression and H3K27me3 levels upon EZH2 inhibition or knockout in different cancer cell lines.

Table 1: Changes in Gene Expression Upon EZH2 Inhibition

| Gene | Cell Line | Treatment | Fold Change in Expression | p-value | Reference |

| FGF18 | K562 | EZH2 inhibitor | 3.5 | < 0.01 | |

| HBZ | K562 | EZH2 inhibitor | 4.2 | < 0.01 | |

| HBE1 | K562 | EZH2 inhibitor | 5.1 | < 0.001 | |

| HBB | K562 | EZH2 inhibitor | 6.3 | < 0.001 | |

| MMP2 | G401 | Tazemetostat | > 2.0 | < 0.05 | |

| PRDM13 | Mouse Neuronal Progenitors | EZH2 KO | > 2.0 | < 0.05 |

Table 2: Changes in H3K27me3 Enrichment at Gene Promoters Upon EZH2 Knockdown

| Gene | Cell Line | Change in H3K27me3 Enrichment | Reference |

| DPP4 | C6 | Decreased | |

| IL6 | C6 | Decreased | |

| HOXA9 | LNCaP | Decreased | |

| DAB2IP | LNCaP | Decreased | |

| WNT16 | Human Lymphoma | Increased in EZH2 mutant | |

| EGFR | Human Lymphoma | Increased in EZH2 mutant |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2/H3K27me3

This protocol outlines the general steps for performing ChIP-seq to map the genome-wide localization of EZH2 or the H3K27me3 mark.

Methodology:

-

Cell Cross-linking and Lysis:

-

Harvest approximately 1x10^7 cells per ChIP sample.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to release the nuclei.

-

-

Chromatin Fragmentation:

-

Resuspend the nuclear pellet in a suitable buffer.

-

Fragment the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with a ChIP-grade antibody against EZH2 or H3K27me3.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads extensively with a series of buffers to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for H3K27me3

CUT&RUN is an alternative to ChIP-seq that offers improved signal-to-noise and requires fewer cells.

Methodology:

-

Cell Permeabilization and Antibody Incubation:

-

Harvest cells and bind them to Concanavalin A-coated magnetic beads.

-

Permeabilize the cells with digitonin.

-

Incubate with a primary antibody against H3K27me3 overnight at 4°C.

-

-

pA/G-MNase Binding and Activation:

-

Wash the cells and incubate with protein A/G-MNase fusion protein.

-

Wash again to remove unbound pA/G-MNase.

-

Activate the MNase by adding Ca2+ and incubate at 4°C to allow for cleavage of the DNA surrounding the antibody-bound sites.

-

-

Fragment Release and DNA Purification:

-

Stop the reaction by adding a chelating agent (e.g., EDTA).

-

Incubate at 37°C to release the cleaved chromatin fragments into the supernatant.

-

Separate the beads and collect the supernatant containing the DNA fragments.

-

Purify the DNA.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library and perform high-throughput sequencing. A lower sequencing depth is typically required compared to ChIP-seq.

-

In Vitro Histone Methyltransferase (HMT) Assay for EZH2

This assay measures the enzymatic activity of EZH2 in a controlled in vitro setting.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant EZH2/PRC2 complex, a histone substrate (e.g., recombinant histone H3 or nucleosomes), and radiolabeled S-adenosyl-L-[methyl-3H]-methionine in a suitable reaction buffer.

-

Include appropriate controls, such as a reaction without the enzyme or with a known inhibitor.

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection of Methylation:

-

Filter Paper Assay: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, treat the gel with a fluorographic enhancer, and expose it to X-ray film to visualize the radiolabeled histones.

-

Conclusion

EZH2 is a master regulator of gene expression with profound implications for normal development and disease. Its role as the catalytic subunit of the PRC2 complex, responsible for H3K27 trimethylation, places it at the heart of epigenetic gene silencing. The intricate network of signaling pathways that control EZH2 and are, in turn, regulated by it, underscores its importance in cellular homeostasis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of EZH2 and to develop novel therapeutic strategies targeting this key epigenetic modifier.

References

- 1. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]

- 2. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ezh2 as a Therapeutic Target in Prostate Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Enhancer of zeste homolog 2 (Ezh2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a pivotal epigenetic regulator.[1] Its primary canonical function involves the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] In prostate cancer, Ezh2 is frequently overexpressed, particularly in metastatic and castration-resistant prostate cancer (CRPC), where it correlates with poor prognosis and disease progression.[3][4] Ezh2 drives tumorigenesis by silencing tumor suppressor genes, promoting cell proliferation, and contributing to therapeutic resistance.[5] Beyond its canonical role, Ezh2 exhibits non-canonical functions, including acting as a transcriptional co-activator for critical oncogenic drivers like the Androgen Receptor (AR). This dual functionality makes Ezh2 a compelling and complex therapeutic target. This guide provides an in-depth overview of Ezh2's role in prostate cancer, summarizes preclinical and clinical data for Ezh2 inhibitors, details key experimental methodologies, and outlines future directions for targeting this multifaceted enzyme.

The Role and Dysregulation of Ezh2 in Prostate Cancer

Ezh2's role in prostate cancer is multifaceted, extending beyond its well-established function as a histone methyltransferase. Its dysregulation is a key factor in tumor initiation, progression, and the development of resistance to standard therapies.

Canonical Function: PRC2-Mediated Gene Silencing

As the enzymatic core of the PRC2 complex, Ezh2 catalyzes the trimethylation of H3K27. This epigenetic modification leads to chromatin compaction and the transcriptional silencing of target genes. In prostate cancer, Ezh2-mediated silencing frequently targets tumor suppressor genes, thereby promoting increased cell growth, proliferation, and invasion. For instance, Ezh2 has been shown to epigenetically silence the tumor suppressor DAB2IP, leading to the activation of the Ras and NF-κB pathways.

Caption: Canonical Ezh2 pathway leading to gene silencing.

Non-Canonical Functions and Signaling Crosstalk

Emerging evidence highlights PRC2-independent and methyltransferase-independent roles for Ezh2.

-

Androgen Receptor (AR) Co-activation: In castration-resistant prostate cancer, Ezh2 can function as a transcriptional co-activator. It directly occupies the AR gene promoter to activate its transcription, a mechanism independent of its methyltransferase activity. Ezh2 also physically interacts with the AR protein, modulating the expression of AR downstream target genes, which is crucial for the growth of CRPC cells.

-

Interaction with Other Signaling Pathways: Ezh2 is integrated into various oncogenic signaling networks. The PI3K-AKT pathway can phosphorylate Ezh2 at Ser21, which suppresses its methyltransferase activity but may promote other functions. Furthermore, Ezh2 collaborates with DNA methyltransferases (DNMTs) to enforce epigenetic silencing. In the context of neuroendocrine prostate cancer (NEPC), a highly aggressive and treatment-resistant subtype, Ezh2 cooperates with factors like N-Myc to drive disease progression.

Caption: Non-canonical Ezh2 functions and signaling crosstalk.

Preclinical Evidence for Ezh2 Inhibition

A substantial body of preclinical research has validated Ezh2 as a druggable target in prostate cancer, utilizing both genetic knockdown and small molecule inhibitors. These studies have demonstrated potent anti-tumor activity both as monotherapy and in combination regimens.

Monotherapy Activity

Small molecule inhibitors of Ezh2's catalytic activity, such as GSK126, tazemetostat (EPZ-6438), and CPI-1205, have shown efficacy in various preclinical models. Treatment with these inhibitors reduces global H3K27me3 levels, inhibits the proliferation of prostate cancer cell lines, and induces apoptosis. In vivo, Ezh2 inhibition has been shown to suppress tumor growth in xenograft models and can reverse high-grade prostatic intraepithelial neoplasia (HG-PIN), a precursor to invasive cancer.

Combination Strategies

The rationale for combining Ezh2 inhibitors with other therapies is strong, given Ezh2's role in therapeutic resistance.

-

With Androgen Receptor Pathway Inhibitors (ARPIs): Ezh2 inhibition can overcome resistance to ARPIs like enzalutamide. Combining GSK126 with enzalutamide synergistically inhibits cell proliferation and promotes apoptosis in enzalutamide-resistant cells. This combination is thought to work by re-sensitizing cancer cells to AR-targeted therapies.

-

With Immunotherapy: Ezh2 inhibition has been shown to activate an interferon-stimulated immune response, reversing resistance to PD-1 checkpoint inhibitors in preclinical models. This suggests a promising strategy for turning immunologically "cold" prostate tumors "hot".

-

With HDAC Inhibitors: The combination of Ezh2 inhibitors (like GSK126) and histone deacetylase (HDAC) inhibitors (like Vorinostat) results in potent synergistic killing of CRPC cells and significant tumor regression in vivo. This dual epigenetic blockade is required to fully de-repress certain Ezh2 target genes.

Preclinical Data Summary

| Inhibitor | Combination Agent | Model System | Key Findings | Citation(s) |

| GSK126 | Enzalutamide | Enzalutamide-resistant PCa cells & xenografts | Synergistically inhibits proliferation, promotes apoptosis, and overcomes drug resistance. | |

| Tazemetostat | - | AR-positive adenocarcinoma cell lines (LNCaP, LNCaP-abl) | Reduces cell viability; confirmed on-target activity by reducing H3K27me3 in vitro and in vivo. | |

| Tazemetostat | - | Neuroendocrine PCa (NEPC) patient-derived models | Modest or no significant response to monotherapy, highlighting lineage-specific dependencies. | |

| CPI-1205 | Enzalutamide / Abiraterone | mCRPC patient-derived models | Showed activity in preclinical models, providing rationale for clinical trials. | |

| GSK126 | Vorinostat (HDACi) | CRPC in vivo models | Potent inhibition of cell growth and dramatic tumor regression. | |

| Generic Ezh2i | PD-1 Checkpoint Inhibitor | Preclinical prostate cancer models | Activates interferon-stimulated genes, boosting immune response and reversing resistance to PD-1 blockade. |

Clinical Landscape of Ezh2 Inhibitors

The promising preclinical data have led to the clinical evaluation of several Ezh2 inhibitors in prostate cancer, primarily in the advanced, castration-resistant setting. However, clinical activity has been modest, underscoring the complexity of targeting Ezh2.

The phase 2 PROSTAR trial, which tested CPI-1205 added to either enzalutamide or abiraterone in patients who had progressed on the other agent, was stopped early due to a lack of a strong efficacy signal. Despite these setbacks, new trials are underway. The MEVPRO trials are investigating mevrometostat in combination with enzalutamide in mCRPC. MEVPRO-1 (NCT06551324) focuses on patients who have progressed on abiraterone, while the larger phase 3 MEVPRO-2 trial (NCT06629779) is evaluating the combination in ARPI-naïve mCRPC patients. These pivotal studies will be critical in determining the future role of Ezh2 inhibitors in the clinical management of prostate cancer.

Summary of Key Clinical Trials

| Trial Identifier / Name | Phase | Inhibitor | Combination Agent | Patient Population | Status / Key Findings | Citation(s) |

| PROSTAR (NCT03480646) | 2 | CPI-1205 | Enzalutamide or Abiraterone | mCRPC patients who progressed on one ARPI | Stopped early due to lack of a strong efficacy signal. | |

| MEVPRO-1 (NCT06551324) | Not Specified | Mevrometostat | Not Specified | mCRPC patients who previously progressed on abiraterone. | Ongoing. | |

| MEVPRO-2 (NCT06629779) | 3 | Mevrometostat | Enzalutamide | ARPI-naïve mCRPC patients | Ongoing; Primary endpoint is radiographic progression-free survival (rPFS). | |

| NCT03460977 | 1/2 | Tazemetostat | Enzalutamide or Abiraterone/Prednisone | mCRPC | Evaluating safety and efficacy in a biomarker-unselected population. |

Key Experimental Methodologies

Evaluating the function of Ezh2 and the efficacy of its inhibitors requires a specific set of molecular biology techniques. Below are detailed protocols for essential assays.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of Ezh2 or to map the distribution of the H3K27me3 mark it deposits.

Protocol:

-

Cross-linking: Treat prostate cancer cells (e.g., LNCaP, DU145) with 1% formaldehyde for 15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and lyse cells in a buffer containing protease inhibitors to release the nuclei.

-

Chromatin Shearing: Isolate the chromatin and shear it into fragments of 100-500 bp. This is typically achieved via sonication (e.g., using a Bioruptor) or enzymatic digestion (e.g., with micrococcal nuclease). Fragment size should be verified by gel electrophoresis.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for Ezh2 or H3K27me3. An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads multiple times with low and high salt buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA using silica-based columns or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment.

Caption: Experimental workflow for ChIP-sequencing.

Western Blotting

Western blotting is used to measure the protein levels of Ezh2 and the global levels of H3K27me3 following inhibitor treatment.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ezh2, H3K27me3, total Histone H3 (as a loading control for H3K27me3), and a housekeeping protein like GAPDH or β-actin (as a loading control for total protein) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize Ezh2 levels to the housekeeping protein and H3K27me3 levels to total Histone H3.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of Ezh2 itself or its known downstream target genes to confirm the functional consequences of its inhibition.

Protocol:

-

RNA Isolation: Isolate total RNA from cells using a TRIzol-based method or a column-based kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA, forward and reverse primers for the gene of interest (e.g., Ezh2, or a target gene like HOXA9), and a SYBR Green-based qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH).

Challenges and Future Directions

Despite the strong biological rationale, targeting Ezh2 in prostate cancer has faced clinical hurdles.

-

Biomarker Selection: A key challenge is the lack of a predictive biomarker for response. While Ezh2 is broadly overexpressed, not all tumors are sensitive to its catalytic inhibition. This may be due to the importance of its non-canonical functions or the activation of compensatory pathways. Future trials should incorporate biomarker analyses to identify patient subsets most likely to benefit.

-

Lineage Plasticity: Ezh2 plays a central role in lineage determination. While some studies suggest Ezh2 inhibition can reverse the aggressive neuroendocrine phenotype, other data from patient-derived models show that established NEPC is largely resistant to Ezh2 inhibitors. Understanding this context-dependent role is critical.

-

Novel Therapeutic Approaches: Future strategies may move beyond simple catalytic inhibition. PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of Ezh2 or other PRC2 components like EED are in development and may overcome resistance mechanisms associated with non-canonical functions. Combination therapies, particularly with immunotherapy and other epigenetic modifiers, remain a highly promising avenue.

Conclusion

Ezh2 is a validated, high-value target in prostate cancer, with critical roles in tumor progression and therapeutic resistance through both canonical and non-canonical mechanisms. Preclinical studies have demonstrated potent anti-tumor activity for Ezh2 inhibitors, especially in combination with ARPIs and other targeted agents. While initial clinical results have been mixed, ongoing Phase 3 trials and the development of next-generation degraders hold promise. A deeper understanding of Ezh2's lineage-specific functions and the development of predictive biomarkers will be essential to successfully translate the potent preclinical activity of Ezh2-targeted therapies into meaningful clinical benefits for patients with advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Combining EZH2 and HDAC inhibitors to target castration-resistant prostate cancers | PLOS Biology [journals.plos.org]

- 3. The polycomb group protein EZH2 is involved in progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. SETD2 and EZH2: Two epigenetic drivers of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ezh2 cellular localization and trafficking

An In-depth Technical Guide to EZH2 Cellular Localization and Trafficking

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), primarily known for its role as a nuclear histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), leading to epigenetic gene silencing.[1][2][3] Traditionally viewed as a nuclear protein, a growing body of evidence has revealed that EZH2 also localizes to the cytoplasm, where it exerts non-canonical functions independent of its histone methyltransferase activity.[4][5] The dynamic shuttling of EZH2 between the nucleus and the cytoplasm is a tightly regulated process, primarily controlled by post-translational modifications (PTMs), with phosphorylation being the most critical. Understanding the molecular mechanisms that govern EZH2's subcellular localization and trafficking is crucial, as its mislocalization is implicated in the progression and metastasis of various cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of EZH2 cellular localization, the signaling pathways that regulate its trafficking, quantitative data on its subcellular distribution, and detailed protocols for its study.

Core Concepts: Nuclear vs. Cytoplasmic EZH2

The subcellular localization of EZH2 dictates its function. This dual localization allows EZH2 to act as a molecular switch, controlling distinct cellular processes from different subcellular compartments.

-

Nuclear EZH2 (Canonical Function): In the nucleus, EZH2 is a core component of the PRC2 complex, alongside SUZ12 and EED. Its primary role is to silence target gene expression by methylating H3K27. This canonical function is essential for processes like stem cell maintenance, cell cycle regulation, and differentiation. Overexpression and hyperactivity of nuclear EZH2 are common in many cancers, leading to the silencing of tumor suppressor genes.

-

Cytoplasmic EZH2 (Non-Canonical Functions): In the cytoplasm, EZH2 engages in functions independent of the PRC2 complex and histone methylation. Cytoplasmic EZH2 can act as a signaling hub, interacting with and methylating non-histone proteins, including cytoskeletal regulators. This activity is strongly linked to the promotion of cancer cell migration, invasion, and metastasis. For instance, cytoplasmic EZH2 can interact with vinculin and other cytoskeletal proteins to regulate cell adhesion and motility.

Regulation of EZH2 Trafficking by Phosphorylation

The trafficking of EZH2 between the nucleus and cytoplasm is predominantly regulated by complex signaling pathways that culminate in the phosphorylation of specific EZH2 residues. Different kinases phosphorylate distinct sites, leading to different functional outcomes, including altered subcellular localization.

p38 Pathway: A Driver of Cytoplasmic Localization

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of EZH2's cytoplasmic accumulation, particularly in breast cancer.

-

Mechanism: Upon activation by upstream signals (e.g., cellular stress, growth factors), p38 directly phosphorylates EZH2 at Threonine 367 (T367) .

-

Outcome: This T367 phosphorylation event is a critical trigger for EZH2's translocation from the nucleus to the cytoplasm. Cytoplasmic, phosphorylated EZH2 (pT367-EZH2) then interacts with cytoskeletal proteins like vinculin, promoting cell migration and invasion. This cytoplasmic function is independent of the PRC2 complex. In invasive breast carcinomas, cytoplasmic pT367-EZH2 is significantly associated with estrogen receptor-negative (ER-) disease and metastatic progression.

Caption: p38-mediated phosphorylation of EZH2 at T367 drives its cytoplasmic localization and pro-metastatic function.

PI3K/Akt Pathway: Modulating EZH2 Activity

The PI3K/Akt signaling pathway, frequently activated in cancer, also targets EZH2. This interaction primarily modulates EZH2's enzymatic activity, but it is an integral part of the network controlling EZH2 function.

-

Mechanism: Activated Akt (Protein Kinase B) phosphorylates EZH2 at Serine 21 (S21) .

-

Outcome: Unlike p38-mediated phosphorylation, S21 phosphorylation by Akt does not primarily drive cytoplasmic relocalization. Instead, it inhibits EZH2's histone methyltransferase activity by reducing its affinity for histone H3. This leads to a decrease in global H3K27me3 levels and the de-repression of target genes. However, some studies note that arsenic-induced pS21-EZH2 is found mainly in the cytoplasm, suggesting context-dependent effects on localization.

Caption: Akt phosphorylates EZH2 at S21, which inhibits its methyltransferase activity on Histone H3.

CDK Pathways: Linking EZH2 to the Cell Cycle

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle and directly phosphorylate EZH2 to coordinate its function with cell division.

-

Mechanism: CDK1 and CDK2 phosphorylate EZH2 on multiple threonine residues, primarily Threonine 350 (T350) (T345 in mouse) and Threonine 492 (T492) (T487 in mouse).

-

Outcome: This phosphorylation is crucial for the stable association of EZH2 with chromatin and the maintenance of H3K27me3 marks during DNA replication (S and G2/M phases). Phosphorylation at T350 enhances the recruitment of PRC2 to target genes. Phosphorylation at T487, however, has been linked to increased EZH2 ubiquitination and degradation, suggesting a role in regulating EZH2 protein stability through the cell cycle. These modifications primarily impact EZH2's nuclear function and stability rather than causing a major shift to the cytoplasm.

Caption: CDK1/2 phosphorylate EZH2 during S and G2/M phases to regulate its function and stability.

Quantitative Data on EZH2 Subcellular Distribution

The ratio of nuclear to cytoplasmic EZH2 varies significantly depending on the cell type, disease state, and exposure to stimuli. While comprehensive quantitative data across all conditions is challenging to consolidate, studies provide snapshots of this distribution.

| Cell Line/Condition | Method | Nuclear EZH2 | Cytoplasmic EZH2 | Key Findings & Reference |

| MDA-MB-231 Breast Cancer Cells | Immunofluorescence Quantification | Enriched in non-CSC subpopulation | Enriched in Cancer Stem Cell (CSC) subpopulation | EZH2 is significantly enriched in the cytoplasm of cancer stem cells compared to the non-stem cell population. |

| PC12 Cells (Lead-exposed) | Western Blot of Fractions | Stepwise decrease over 36h | Initial increase at 24h, followed by a marked decrease at 36h | Lead exposure dynamically alters the nucleocytoplasmic distribution of EZH2 over time. |

| F9 Teratocarcinoma Cells | Subcellular Fractionation | Enriched | Present | Both EZH1 and EZH2 are enriched in the nuclear and chromatin fractions, with lower levels in the cytoplasm. |

| Invasive Breast Carcinoma | Immunohistochemistry | Associated with HER2 overexpression and higher tumor grade | Observed in 16% of cases; associated with ER- and triple-negative tumors | EZH2 localization patterns correlate with different breast cancer subtypes and clinical features. |

| Prostate Cancer Cells | Immunohistochemistry | Increased compared to benign cells | Increased compared to benign cells | Both nuclear and cytoplasmic EZH2 levels are elevated in prostate cancer versus benign tissue. |

Experimental Protocols for Studying EZH2 Localization

Investigating the subcellular localization of EZH2 requires specific and robust methodologies. The two primary techniques are immunofluorescence microscopy for visualization and subcellular fractionation followed by Western blot for biochemical quantification.

Protocol: Immunofluorescence (IF) Staining for EZH2

This protocol provides a general framework for visualizing EZH2 localization in cultured cells. Optimization of antibody concentrations and incubation times is recommended for specific cell lines and antibodies.

Caption: Workflow for immunofluorescence staining to visualize EZH2 subcellular localization.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST))

-

Primary antibody: Rabbit or Mouse anti-EZH2

-

Secondary antibody: Fluorophore-conjugated anti-Rabbit/Mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate to 60-70% confluency.

-

Washing and Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15-20 minutes at room temperature (RT).

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes at RT to allow antibody entry.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at RT.

-

Primary Antibody Incubation: Dilute the primary anti-EZH2 antibody in Blocking Buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution in a humidified chamber overnight at 4°C.

-

Secondary Antibody Incubation: Wash coverslips three times for 5 minutes each with PBST. Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at RT, protected from light.

-

Counterstaining and Mounting: Wash three times with PBST. Incubate with DAPI solution (1 µg/mL) for 5 minutes to stain the nucleus. Perform a final wash with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.

-

Imaging: Visualize the slides using a fluorescence or confocal microscope. The DAPI signal will mark the nucleus, allowing for clear determination of EZH2's nuclear, cytoplasmic, or pan-cellular localization.

Protocol: Subcellular Fractionation and Western Blot